6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
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Overview
Description
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazol-4(1H)-one core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-nitro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium
- 5-(3-nitro-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1,2,4-triazol-1-ide
Uniqueness
6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C7H5F3N2O |
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Molecular Weight |
190.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(13)3-2-11-12-6(3)4/h2,4H,1H2,(H,11,12) |
InChI Key |
PGBCMSFELATMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1=O)C=NN2)C(F)(F)F |
Origin of Product |
United States |
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